molecular formula C20H18ClNO3 B2677635 5-(4-chlorophenyl)-N-(4-ethoxyphenyl)-2-methylfuran-3-carboxamide CAS No. 940996-94-1

5-(4-chlorophenyl)-N-(4-ethoxyphenyl)-2-methylfuran-3-carboxamide

Cat. No.: B2677635
CAS No.: 940996-94-1
M. Wt: 355.82
InChI Key: NJPHLEHYFUZECI-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-N-(4-ethoxyphenyl)-2-methylfuran-3-carboxamide is an organic compound characterized by its complex structure, which includes a furan ring substituted with a chlorophenyl group, an ethoxyphenyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-N-(4-ethoxyphenyl)-2-methylfuran-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst.

    Substitution Reactions: The chlorophenyl and ethoxyphenyl groups are introduced through electrophilic aromatic substitution reactions. These reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) and are conducted under controlled temperatures to ensure selectivity.

    Amidation: The carboxamide group is introduced via an amidation reaction, where the carboxylic acid derivative of the furan ring reacts with an amine (in this case, 4-ethoxyaniline) in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of furan-2,3-diones.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products

    Oxidation: Furan-2,3-diones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-(4-chlorophenyl)-N-(4-ethoxyphenyl)-2-methylfuran-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its potential bioactivity. It may also serve as a lead compound in drug discovery programs targeting specific biological pathways.

Medicine

Medically, this compound could be investigated for its pharmacological properties, including anti-inflammatory, anticancer, or antimicrobial activities. Its structural features make it a candidate for the development of new therapeutic agents.

Industry

In the industrial sector, this compound might be used in the development of advanced materials, such as polymers or coatings, due to its chemical stability and functional groups that allow for further modification.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-N-(4-ethoxyphenyl)-2-methylfuran-3-carboxamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furan ring and the substituted phenyl groups could facilitate binding to hydrophobic pockets, while the carboxamide group might form hydrogen bonds with amino acid residues.

Comparison with Similar Compounds

Similar Compounds

    5-(4-chlorophenyl)-2-methylfuran-3-carboxamide: Lacks the ethoxyphenyl group, which may affect its binding properties and reactivity.

    N-(4-ethoxyphenyl)-2-methylfuran-3-carboxamide: Lacks the chlorophenyl group, potentially altering its chemical and biological activity.

    5-(4-bromophenyl)-N-(4-ethoxyphenyl)-2-methylfuran-3-carboxamide: Substitution of chlorine with bromine can influence the compound’s reactivity and interaction with biological targets.

Uniqueness

The presence of both the chlorophenyl and ethoxyphenyl groups in 5-(4-chlorophenyl)-N-(4-ethoxyphenyl)-2-methylfuran-3-carboxamide provides a unique combination of electronic and steric properties, making it distinct from its analogs. This uniqueness can be leveraged in designing compounds with specific desired properties for various applications.

Properties

IUPAC Name

5-(4-chlorophenyl)-N-(4-ethoxyphenyl)-2-methylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO3/c1-3-24-17-10-8-16(9-11-17)22-20(23)18-12-19(25-13(18)2)14-4-6-15(21)7-5-14/h4-12H,3H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJPHLEHYFUZECI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=C(OC(=C2)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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